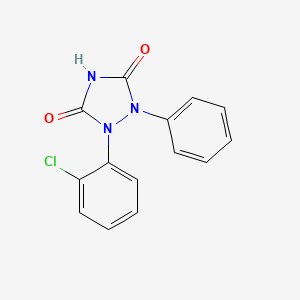

Urazole, 1-(o-chlorophenyl)-2-phenyl-

Description

Overview of Urazole (B1197782) Heterocycles in Synthetic Chemistry and Research Perspectives

Urazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in synthetic chemistry. Their unique structure, featuring two carbonyl groups and three nitrogen atoms within a five-membered ring, imparts them with a range of chemical reactivities. A key feature of urazoles is their ability to be readily oxidized to the corresponding highly reactive 1,2,4-triazoline-3,5-diones (TADs). chemrxiv.org These TADs are powerful dienophiles and electrophiles, engaging in a variety of reactions, including Diels-Alder and ene reactions, as well as "click" and "click-like" chemistry. chemrxiv.org This reactivity has made them invaluable tools for chemical synthesis, enabling the construction of complex molecular architectures.

From a research perspective, urazoles are explored for their potential in materials science and medicinal chemistry. For instance, the acidic nature of the N-H protons on the urazole ring has been exploited in the development of novel polymers, leading to the creation of hydrogels and ion-exchange materials. mdpi.com Furthermore, some urazole derivatives have been investigated as potential therapeutic agents.

Significance of Substituted Urazoles as Research Subjects

The true versatility of the urazole scaffold is unlocked through the introduction of various substituents at the nitrogen atoms. Substituted urazoles exhibit a wide array of properties and applications, depending on the nature of the appended groups. For example, the attachment of peptide chains to the urazole core is a strategy being explored in the development of new therapeutics.

The substituents on the nitrogen atoms can significantly influence the electronic and steric properties of the urazole ring, thereby modulating its reactivity and potential applications. This has led to a broad field of research focused on synthesizing and characterizing novel substituted urazoles to explore their unique chemical and physical properties.

Specific Research Focus on Urazole, 1-(o-chlorophenyl)-2-phenyl- within the 1,2,4-Triazolidine-3,5-dione Class

Within the extensive family of substituted urazoles, "Urazole, 1-(o-chlorophenyl)-2-phenyl-" represents a specific and less-documented member. Academic research on this particular derivative appears to be limited, with no extensive studies readily available in the public domain. However, its structure, featuring a phenyl group and an ortho-chlorophenyl group attached to the nitrogen atoms of the urazole ring, suggests several areas of potential research interest.

The presence of the ortho-chloro substituent on one of the phenyl rings introduces both steric and electronic perturbations compared to its parent compound, 1,2-diphenylurazole. This substitution could influence the conformation of the molecule, the reactivity of the urazole ring, and its potential interactions with biological targets. Research on this compound would likely focus on its synthesis, spectroscopic characterization, and the exploration of its reactivity, particularly in the context of forming the corresponding triazolinedione and its subsequent reactions.

Due to the limited direct research on this specific compound, its properties and potential applications are largely inferred from the well-established chemistry of other 1,2-diarylurazoles. A plausible synthetic route would involve the reaction of o-chlorophenylhydrazine with phenyl isocyanate to form a semicarbazide (B1199961) intermediate, followed by cyclization to yield the urazole core. This general approach is a common method for the synthesis of 1,2,4-triazolidine-3,5-diones.

Further investigation into the precise synthesis, characterization, and reactivity of Urazole, 1-(o-chlorophenyl)-2-phenyl- is required to fully understand its unique chemical profile and potential contributions to the field of heterocyclic chemistry.

Properties

CAS No. |

109435-99-6 |

|---|---|

Molecular Formula |

C14H10ClN3O2 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |

InChI |

InChI=1S/C14H10ClN3O2/c15-11-8-4-5-9-12(11)18-14(20)16-13(19)17(18)10-6-2-1-3-7-10/h1-9H,(H,16,19,20) |

InChI Key |

QKKZCWVTUWUULQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Nomenclature and Fundamental Molecular Architecture of Urazole, 1 O Chlorophenyl 2 Phenyl

Systematic IUPAC Naming and Related Chemical Synonyms for the Compound

The systematic name for the compound "Urazole, 1-(o-chlorophenyl)-2-phenyl-" is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(2-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione . This nomenclature is derived from the foundational structure, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, specifically the 1,2,4-triazolidine (B1236624) ring. The "-dione" suffix indicates the presence of two carbonyl groups, located at positions 3 and 5 of the ring.

The prefixes "1-(2-chlorophenyl)" and "2-phenyl-" specify the substituents attached to the nitrogen atoms at positions 1 and 2 of the triazolidine (B1262331) ring, respectively. The "2-chloro" designation within the first substituent indicates that the chlorine atom is located at the ortho position of the phenyl ring.

While a single, universally accepted common name or a wide array of synonyms for this specific compound is not prevalent in the literature, it can be categorized under the broader class of N,N'-diarylurazoles. Related compounds, such as 4-phenyl-1,2,4-triazolidine-3,5-dione, are sometimes referred to as 4-phenylurazole (B107743). acs.org Therefore, the subject compound could be informally referred to as 1-(o-chlorophenyl)-2-phenylurazole.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 1-(2-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |

| Common/Semi-systematic Name | Urazole (B1197782), 1-(o-chlorophenyl)-2-phenyl- |

| Alternative Name | 1-(ortho-chlorophenyl)-2-phenylurazole |

Structural Characteristics of the 1,2,4-Triazolidine-3,5-dione Ring System

The core of the molecule is the 1,2,4-triazolidine-3,5-dione ring, a saturated heterocyclic system. This five-membered ring is composed of two carbon and three nitrogen atoms, with the nitrogen atoms positioned at the 1, 2, and 4 locations. The parent compound, urazole (1,2,4-triazolidine-3,5-dione), is a planar molecule. youtube.com The ring system is characterized by the presence of two carbonyl groups at positions C3 and C5, which significantly influence its electronic properties and reactivity.

The 1,2,4-triazole (B32235) ring system, in general, is known for its stability, which is attributed to the presence of multiple nitrogen atoms and the potential for delocalization of electrons. ajol.info The hybridization of the nitrogen atoms in the urazole ring is typically sp2, contributing to the planarity of the ring. The C-N and N-N bond lengths within the ring are consistent with their single and double bond character, respectively, though the presence of substituents can influence these parameters.

The parent urazole can exist in different tautomeric forms. ajol.info However, in the case of 1-(o-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione, the substitution at both N1 and N2 positions precludes tautomerism involving these nitrogen atoms.

| Structural Feature | Description |

| Core Heterocycle | 1,2,4-Triazolidine |

| Functional Groups | Two carbonyl groups (dione) at C3 and C5 |

| Ring Size | 5-membered |

| Composition | 2 Carbon atoms, 3 Nitrogen atoms |

| Parent Compound | Urazole (1,2,4-triazolidine-3,5-dione) |

Positional and Substituent Effects in Aryl-Substituted Urazole Derivatives

The presence of the 1-(o-chlorophenyl) and 2-phenyl substituents has profound electronic and steric effects on the urazole ring.

Electronic Effects:

Phenyl Group at N2: The phenyl group attached to the N2 position is generally considered to be electron-withdrawing through inductive effects, while it can be electron-donating or withdrawing through resonance, depending on the specific interactions with the heterocyclic ring. This can influence the electron density on the adjacent nitrogen and carbonyl groups.

o-Chlorophenyl Group at N1: The chlorophenyl group at the N1 position introduces more complex electronic effects. The chlorine atom is an electronegative element, and thus exerts a strong electron-withdrawing inductive effect (-I effect). acs.org This effect deactivates the phenyl ring to which it is attached. However, due to the presence of lone pairs of electrons, chlorine can also exert a weak electron-donating resonance effect (+R effect). ajol.info In halogens, the inductive effect typically outweighs the resonance effect, making the o-chlorophenyl group, as a whole, electron-withdrawing. youtube.com This withdrawal of electron density can impact the reactivity and stability of the urazole ring.

Steric Effects:

Ortho-Substitution: The placement of the chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This steric bulk can force the o-chlorophenyl ring to twist out of the plane of the urazole ring to minimize repulsive interactions. youtube.com Such a non-planar conformation can, in turn, affect the degree of electronic communication (resonance) between the aryl ring and the heterocyclic core. The hindered rotation around the N-aryl bond due to bulky ortho substituents can lead to the phenomenon of atropisomerism, where distinct, non-interconverting rotational isomers can exist. wikipedia.org

Spectroscopic and Crystallographic Characterization of Urazole, 1 O Chlorophenyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Urazole (B1197782), 1-(o-chlorophenyl)-2-phenyl-, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for full structural assignment.

In a ¹H NMR spectrum of the target molecule, distinct signals would be expected for the protons on the two different aromatic rings. The phenyl ring attached to the N2 position would likely show multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The o-chlorophenyl ring attached to the N1 position would also exhibit signals in this region, but the electronic effect of the chlorine atom and its ortho position would influence the chemical shifts of the adjacent protons. The urazole ring itself has two N-H protons, which would typically appear as a broad singlet, although in this 1,2-disubstituted case, these protons are replaced by the phenyl and o-chlorophenyl groups. Therefore, no N-H signals would be present.

The ¹³C NMR spectrum would provide crucial information about the carbon framework. Key signals would include those for the two carbonyl carbons (C=O) of the urazole ring, typically found in the range of δ 150-170 ppm. mdpi.com The aromatic carbons of both the phenyl and o-chlorophenyl rings would generate a series of signals between δ 110-150 ppm. The carbon atom bonded to the chlorine (C-Cl) would have a characteristic chemical shift, and the signals for the quaternary carbons (to which the rings are attached) would also be identifiable.

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. An HSQC experiment would correlate directly bonded proton and carbon atoms. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which would be critical for confirming the connectivity between the phenyl and o-chlorophenyl rings and the correct nitrogen atoms of the urazole core.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For Urazole, 1-(o-chlorophenyl)-2-phenyl-, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the two carbonyl (C=O) groups of the urazole ring. These typically appear in the region of 1650-1750 cm⁻¹. Other expected bands would include C-N stretching vibrations, C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic rings (above 3000 cm⁻¹). nih.govresearchgate.net The C-Cl stretch of the chlorophenyl group would be expected in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The technique would be used to confirm the molecular mass of Urazole, 1-(o-chlorophenyl)-2-phenyl-. The fragmentation pattern would offer structural clues, likely showing the loss of the phenyl and chlorophenyl substituents, as well as fragmentation of the urazole ring itself. researchgate.net

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine in the correct ratios for the target molecule. mdpi.comrsc.org

Hyphenated Techniques (e.g., LC-MS, GC-MS)

No specific LC-MS or GC-MS data has been reported for Urazole, 1-(o-chlorophenyl)-2-phenyl-.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

There is no published X-ray crystallographic data for Urazole, 1-(o-chlorophenyl)-2-phenyl-.

Crystal System and Space Group Analysis

Information on the crystal system and space group for this compound is not available.

Determination of Asymmetric Unit Composition and Molecular Conformation

The composition of the asymmetric unit and the molecular conformation have not been determined.

Dihedral Angle Analysis and Conformational Preferences of Aromatic Substituents

Analysis of dihedral angles and conformational preferences is not possible without crystallographic data.

Molecular Structure, Conformation, and Intermolecular Interactions of Urazole, 1 O Chlorophenyl 2 Phenyl

Conformational Dynamics of the o-chlorophenyl and Phenyl Groups

Information regarding the conformational dynamics, such as the rotational barriers and preferred orientations (dihedral angles) of the o-chlorophenyl and phenyl groups relative to the central urazole (B1197782) ring, is not documented. This analysis would require computational modeling or advanced spectroscopic techniques, for which no public records are available for this specific molecule.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

A detailed analysis of potential intramolecular hydrogen bonds or other non-covalent interactions that might stabilize the molecular conformation is not possible without precise structural data.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

A specific investigation into the intermolecular interactions and supramolecular assemblies formed by Urazole, 1-(o-chlorophenyl)-2-phenyl- has not been reported.

Without a determined crystal structure, the nature of any hydrogen bonding networks in the solid state remains unknown. The urazole core contains potential hydrogen bond donors (N-H groups) and acceptors (C=O groups), but their specific connectivity in the crystal lattice has not been characterized.

The presence and geometry of π-stacking interactions between the aromatic rings or other significant van der Waals forces that dictate the crystal packing cannot be described without experimental crystallographic data.

Theoretical and Computational Chemistry Studies on Urazole, 1 O Chlorophenyl 2 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No specific DFT studies on Urazole (B1197782), 1-(o-chlorophenyl)-2-phenyl- were found.

Geometry Optimization and Energetic Landscapes

Information regarding the optimized geometry and energetic landscapes of Urazole, 1-(o-chlorophenyl)-2-phenyl- is not available in the public domain.

Vibrational Frequency Analysis and Correlation with Spectroscopic Data

There are no published vibrational frequency analyses or correlations with spectroscopic data for Urazole, 1-(o-chlorophenyl)-2-phenyl-.

Frontier Molecular Orbital (FMO) Theory Analysis

A Frontier Molecular Orbital theory analysis for Urazole, 1-(o-chlorophenyl)-2-phenyl- has not been reported in the searched literature.

Characteristics of the Highest Occupied Molecular Orbital (HOMO)

The characteristics of the HOMO for Urazole, 1-(o-chlorophenyl)-2-phenyl- have not been computationally determined or reported.

Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)

The characteristics of the LUMO for Urazole, 1-(o-chlorophenyl)-2-phenyl- are not available in published research.

HOMO-LUMO Energy Gap and Associated Electronic Reactivity Descriptors

Without HOMO and LUMO energy values, the HOMO-LUMO energy gap and related electronic reactivity descriptors for Urazole, 1-(o-chlorophenyl)-2-phenyl- cannot be calculated or reported.

Computational Studies of Reaction Mechanisms Involving Urazole Derivatives

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of urazole and related triazole derivatives. Density Functional Theory (DFT) is a commonly employed method to map the potential energy surface of a reaction, helping to identify transition states, intermediates, and the most probable reaction pathways.

For instance, studies on the decomposition pathways of substituted 1,2,4-triazoles have been conducted to understand their thermal stability. rsc.org These investigations explore various potential mechanisms, such as ring-opening reactions, the elimination of small molecules (e.g., N₂), and rearrangements. The calculated activation energies for different pathways allow researchers to predict the most likely decomposition mechanism under specific conditions. By analyzing the electronic structure of the transition states, insights into the factors that stabilize or destabilize them, such as the presence of electron-donating or electron-withdrawing groups, can be gained. rsc.org

A typical computational study of a reaction mechanism involves the following steps:

Optimization of the geometries of the reactants, products, and any expected intermediates.

A search for the transition state structure connecting the reactants and products (or intermediates).

Verification of the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface.

These computational approaches can also be used to study reaction dynamics, providing a more complete picture of the chemical transformation. smu.edu

Table 1: Illustrative Data on Calculated Activation Energies for Hypothetical Reaction Steps in Triazole Derivatives

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Ring Opening | Substituted Triazole | TS1 | Open-chain Intermediate | 25.4 |

| N₂ Extrusion | Open-chain Intermediate | TS2 | Di-radical Species + N₂ | 15.2 |

| Cyclization | Alternative Reactant | TS3 | Isomeric Product | 32.8 |

Note: This table is illustrative and does not represent data for "Urazole, 1-(o-chlorophenyl)-2-phenyl-". The values are hypothetical examples based on typical computational studies of heterocyclic compounds.

Modeling Solvent Effects on Urazole Systems (e.g., Polarized Continuum Model)

The properties and reactivity of molecules can be significantly influenced by the solvent in which they are dissolved. Computational models are essential for understanding these solvent effects. The Polarized Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. wikipedia.org In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. This approach offers a good balance between accuracy and computational cost. wikipedia.org

The PCM method involves creating a cavity in the dielectric continuum that corresponds to the size and shape of the solute molecule. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute, leading to a change in its energy and electronic properties. wikipedia.org This allows for the calculation of properties such as solvation free energy and the simulation of spectra in different solvents.

Studies on substituted triazoles and other nitrogen-containing heterocycles have shown that solvent polarity can influence tautomeric equilibria, electronic transitions (UV-Vis spectra), and the relative energies of reactants, products, and transition states. researchgate.net For example, a polar solvent might preferentially stabilize a more polar tautomer or a charge-separated transition state, thereby altering reaction rates and outcomes compared to the gas phase or a nonpolar solvent. researchgate.net

The effect of the solvent on electronic properties can be significant. For instance, the HOMO-LUMO energy gap of a molecule, which is related to its reactivity and electronic excitation energy, can be altered by the solvent environment. researchgate.netnih.gov

Table 2: Example of Calculated HOMO-LUMO Gap (in eV) for a Generic Triazole Derivative in Different Solvents using a PCM Approach

| Solvent | Dielectric Constant (ε) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |

| Gas Phase | 1.0 | -6.85 | -1.23 | 5.62 |

| Toluene | 2.4 | -6.90 | -1.30 | 5.60 |

| Acetone | 20.7 | -7.12 | -1.55 | 5.57 |

| Water | 78.4 | -7.18 | -1.61 | 5.57 |

Note: This table is illustrative and does not represent data for "Urazole, 1-(o-chlorophenyl)-2-phenyl-". The values are hypothetical examples demonstrating the trend of solvent effects on frontier molecular orbitals.

Reaction Mechanisms and Reactivity Profiles of Urazole, 1 O Chlorophenyl 2 Phenyl and Analogues

Oxidation Reactions of Urazoles to Corresponding Triazolinediones

The oxidation of urazoles to 1,2,4-triazoline-3,5-diones (TADs) is a pivotal transformation, as TADs are highly reactive species employed in a range of chemical reactions. The stability and ease of handling of the urazole (B1197782) precursors contrast with the often sensitive nature of the resulting triazolinediones, making their efficient and mild oxidation a subject of significant research interest. nih.gov

A variety of oxidizing agents have been developed for this purpose, with a focus on mild and heterogeneous conditions to improve yields and simplify purification. scilit.comeurekaselect.com For instance, systems such as silica (B1680970) sulfuric acid/KClO₃ or silica chloride/oxone have been shown to be effective for the oxidation of urazoles and bis-urazoles, proceeding in good to excellent yields at room temperature. scilit.com Another approach utilizes a combination of periodic or iodic acids and sodium nitrite (B80452) with wet SiO₂, which also provides good yields under mild, heterogeneous conditions. eurekaselect.com

The choice of oxidant and reaction conditions can be tailored to the specific urazole substrate. The table below summarizes various oxidizing systems used for the conversion of urazoles to triazolinediones.

| Oxidizing System | Conditions | Yield | Reference |

| Silica sulfuric acid/KClO₃ | Dichloromethane (B109758), Room Temperature | Good to Excellent | scilit.com |

| Silica chloride/Oxone® | Dichloromethane, Room Temperature | Moderate to Excellent | scilit.com |

| Periodic or Iodic acids/NaNO₂/wet SiO₂ | Dichloromethane, Room Temperature | Good | eurekaselect.com |

| Supported HNO₃ on Silica gel or PVP | Dichloromethane, Room Temperature | Good to Excellent | eurekaselect.com |

| Calcium hypochlorite | Dichloromethane | - | nih.gov |

| NO₂-N₂O₄ | - | - | sigmaaldrich.comchemicalbook.com |

Table 1: Selected oxidizing systems for the conversion of urazoles to triazolinediones.

A significant application of the in situ generation of triazolinediones from urazoles is their immediate use in subsequent reactions, a strategy known as a telescoped reaction. This approach is particularly valuable for cycloaddition reactions, where the high reactivity of the triazolinedione is harnessed as soon as it is formed. nih.govrsc.org

Research has demonstrated a telescoped urazole oxidation and Lewis acid-catalyzed cycloaddition to access diazacyclobutenes. In this process, the urazole is first oxidized, and the resulting triazolinedione undergoes a cycloaddition with a reaction partner, such as a thioalkyne, in the same pot. nih.govrsc.org This method avoids the isolation of the sensitive triazolinedione intermediate, which can be prone to decomposition and difficult to purify. nih.gov For example, the oxidation of 4-phenylurazole (B107743) with calcium hypochlorite, followed by a Lewis acid-catalyzed (e.g., MgCl₂) cyclization with a thioalkyne, provides a route to R³-substituted diazacyclobutenes. nih.govorganic-chemistry.org This strategy expands the structural diversity of the resulting scaffolds, which would be more challenging to achieve using pre-synthesized and isolated triazolinediones. nih.gov

The in situ generation of the oxidizing species is a key strategy for the mild and efficient oxidation of urazoles. scilit.comeurekaselect.com For example, the reaction of potassium chlorate (B79027) (KClO₃) with silica sulfuric acid, or oxone with silica chloride, generates Cl⁺ in situ, which then acts as the active oxidizing agent. scilit.com This method provides a heterogeneous reaction system that simplifies workup and purification.

Similarly, the combination of sodium nitrite with solid acids like silica sulfuric acid can generate NO⁺ species in situ, which are also effective for the oxidation of urazoles. scilit.com The use of supported reagents, such as nitric acid on silica gel or polyvinylpyrrolidone (B124986) (PVP), also falls under this category, providing a solid-phase source of the oxidizing agent that can be easily removed from the reaction mixture by filtration. eurekaselect.com These methods highlight a trend towards developing more environmentally benign and operationally simple procedures for the synthesis of triazolinediones from their urazole precursors.

Multi-Component Condensation Reactions Involving Urazole Derivatives

Urazole derivatives, particularly those with aromatic substituents like 4-phenylurazole, are valuable components in multi-component reactions (MCRs) for the synthesis of complex heterocyclic molecules. nih.govscilit.comeurekaselect.com The presence of multiple nitrogen atoms and carbonyl groups within the urazole scaffold provides diverse opportunities for bond formation, leading to a wide range of fused and spiro-heterocyclic systems with potential biological activity. nih.goveurekaselect.com

MCRs involving urazoles often capitalize on the reactivity of the N-H protons and the ability of the urazole ring to act as a nucleophile or to be incorporated into a larger, newly formed ring system. For instance, 4-phenylurazole has been employed in the synthesis of pyrazolourazoles, which have shown activities such as analgesic, antibacterial, and anti-inflammatory properties. nih.goveurekaselect.com The efficiency of these MCRs is often enhanced by the use of catalysts, and many protocols are designed to be environmentally friendly, featuring short reaction times and high yields. nih.govscilit.comeurekaselect.com

While specific examples detailing the participation of 1-(o-chlorophenyl)-2-phenyl-urazole in MCRs are not prevalent in the reviewed literature, the general reactivity of 4-aryl urazoles suggests its potential in such transformations. nih.govscilit.comeurekaselect.com The principles of MCRs, such as the Knoevenagel condensation followed by Michael addition and cyclization sequences, are applicable to a wide range of substrates, including urazole derivatives. mdpi.comresearchgate.net For example, the four-component synthesis of pyrano[2,3-c]pyrazoles from aromatic aldehydes, hydrazine (B178648) derivatives, β-ketoesters, and malononitrile (B47326) showcases the power of MCRs in rapidly building molecular complexity. mdpi.comresearchgate.net The substitution pattern on the aryl ring of the urazole can influence the electronic and steric properties, thereby affecting the reactivity and outcome of the MCR.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings of Urazoles

The directing effect of the urazole group and the existing substituent (e.g., the ortho-chloro group in 1-(o-chlorophenyl)-2-phenyl-urazole) will determine the position of the incoming electrophile. The urazole ring is generally considered an electron-withdrawing group due to the presence of the carbonyl functionalities and nitrogen atoms. Electron-withdrawing groups typically deactivate the aromatic ring towards EAS and direct incoming electrophiles to the meta position. researchgate.net Conversely, the chloro group is a deactivating but ortho-, para-directing group. beilstein-journals.org The interplay of these electronic effects, along with steric hindrance, will dictate the final substitution pattern.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃). For instance, in the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with anisole (B1667542) in the presence of trifluoroacetic acid, unexpected disubstituted urazole products are formed, suggesting that the initially formed monosubstituted urazole can undergo further reaction. mdpi.com This highlights the potential for multiple substitutions on the aromatic rings of urazole derivatives under certain conditions.

Radical Reaction Chemistry of Urazole Derivatives

Urazole derivatives can be oxidized to form persistent nitrogen-centered radicals. These urazole radicals are of interest due to their unusual stability and lack of sensitivity to oxygen, making them suitable for applications in materials science, such as the functionalization of surfaces. chemicalbook.com The generation of these radicals can be achieved through chemical or electrochemical oxidation of the urazole precursor. mdpi.com

The stability of urazole radicals is influenced by the substituents on the urazole core. While many are persistent in solution, they can exist in equilibrium with their corresponding N-N dimers. Some 1-arylurazole radicals, though persistent for hours, may eventually undergo a self-reaction.

Urazole radicals have also been explored as initiators for free-radical chain polymerization. The radicals generated from 1,4-disubstituted urazoles through oxidation have been shown to initiate polymerization, which is surprising given that similar N-N radicals, like diphenylpicrylhydrazyl (DPPH), are known inhibitors of radical polymerization.

Mechanistic studies have revealed the intermediacy of urazole radicals in certain reactions. For example, the acid-catalyzed reaction of MeTAD with anisole proceeds through a persistent urazole radical, which has been identified by UV-vis spectroscopy and its self-dimerization reaction. mdpi.com This radical can be further oxidized to an electrophilic diazenium (B1233697) ion that reacts with substituted benzenes. mdpi.com

| Radical Species | Generation Method | Characteristics/Reactivity | Reference |

| 1-Arylurazole radical | Chemical or electrochemical oxidation of the urazole precursor | Persistent, oxygen-insensitive, in equilibrium with N-N dimer, can undergo self-reaction | chemicalbook.com |

| Urazole radicals from 1,4-disubstituted urazoles | Oxidation | Can initiate free-radical chain polymerization | |

| Urazole radical from MeTAD and anisole | Acid-catalyzed reaction | Persistent, can be oxidized to a reactive diazenium ion | mdpi.com |

Table 2: Examples of Urazole Radical Chemistry.

Kinetic and Mechanistic Investigations of Urazole Transformations

Understanding the kinetics and mechanisms of urazole transformations is crucial for optimizing reaction conditions and controlling product outcomes. Such investigations often employ a combination of experimental techniques, such as spectroscopy and electrochemistry, along with computational studies. mdpi.com

Kinetic studies on the cycloaddition reactions of in situ generated triazolinediones have provided insights into the reaction barriers. For example, kinetic measurements of the formation of diazacyclobutenes from triazolinediones and thioalkynes have helped to elucidate a highly asynchronous [2+2] cycloaddition mechanism. organic-chemistry.org These studies can reveal the rate-determining steps and the influence of substituents on the reaction rate.

Mechanistic investigations into the reactions of urazole derivatives have uncovered novel intermediates and pathways. The study of the acid-catalyzed reaction of MeTAD with anisole, for instance, established the involvement of both a persistent urazole radical and an electrophilic diazenium species. mdpi.com The identity of the radical was confirmed through UV-vis spectroscopy and by its characteristic self-dimerization. mdpi.com

Furthermore, dissolution-precipitation models have been extended to elucidate the kinetics of solvent-mediated polymorphic transformations of crystalline solids, a methodology that could be applied to study the transformations of urazole derivatives. Theoretical investigations, such as density functional theory (DFT) calculations, can provide detailed energetic profiles of potential energy surfaces for unimolecular and bimolecular reactions of urazole analogues, offering insights into their thermal stability and chemical reactivity.

Derivatization and Functionalization Strategies for the Urazole, 1 O Chlorophenyl 2 Phenyl Scaffold

Introduction of Additional Substituents and Functional Groups onto the Urazole (B1197782) Core

The urazole core of 1-(o-chlorophenyl)-2-phenylurazole contains a reactive N-H bond at the N4 position, which is the primary site for introducing additional substituents. This position can be readily functionalized through various reactions, allowing for the attachment of a wide array of functional groups. Common strategies include N-alkylation and N-acylation, which expand the structural diversity of the parent molecule.

N-Alkylation: The hydrogen atom at the N4 position can be substituted with alkyl or arylalkyl groups. This is typically achieved by deprotonation of the urazole with a suitable base to form the corresponding anion, followed by nucleophilic substitution with an appropriate alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and to avoid potential side reactions.

N-Acylation: Acyl groups can be introduced at the N4 position by reacting the urazole with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the liberated acid. This reaction yields N-acylurazole derivatives, which can serve as precursors for further transformations or as final products with tailored electronic properties.

While specific examples for 1-(o-chlorophenyl)-2-phenylurazole are not extensively documented in publicly available literature, the general reactivity of the urazole N-H bond is well-established, providing a reliable pathway for derivatization.

Table 1: General Strategies for Urazole Core Functionalization

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | N4-Alkyl Urazole |

| N-Acylation | Acyl Halide (RCOCl), Base (e.g., Pyridine, Et₃N) | N4-Acyl Urazole |

Functionalization of the Aromatic Rings in 1-(o-chlorophenyl)-2-phenylurazole

The 1-(o-chlorophenyl)-2-phenylurazole molecule possesses two aromatic rings that are amenable to electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring—the chlorine atom and the urazole moiety on the first ring, and the urazole moiety on the second—govern the position of substitution.

The o-Chlorophenyl Ring: The chlorine atom is an ortho-, para-directing deactivator. The urazole substituent attached to this ring is also deactivating. Therefore, electrophilic substitution on this ring is expected to be challenging but would likely occur at positions para or ortho to the chlorine atom, depending on steric hindrance.

The Phenyl Ring: The urazole moiety attached to the second phenyl ring is an electron-withdrawing group, thus deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta-position.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be employed. The reaction conditions, including the choice of catalyst and temperature, must be carefully controlled to achieve the desired functionalization and to manage the deactivating nature of the existing substituents. For instance, mild halogenation conditions can be used to introduce bromine or chlorine atoms onto the aromatic rings chemistryviews.org. Ring-opening halogenation has also been reported for related heterocyclic systems like pyrazolopyridines under electrophilic conditions, suggesting complex reaction pathways could be possible for urazoles as well nih.govresearchgate.net.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Directing Groups | Predicted Position of Substitution |

| o-Chlorophenyl | -Cl (o,p-directing, deactivating), -Urazole (deactivating) | Para to Chlorine |

| Phenyl | -Urazole (m-directing, deactivating) | Meta to Urazole |

Preparation of Urazole-Derived Radical Self-Assembled Monolayers

Urazole derivatives are precursors to persistent nitrogen-centered radicals, which are of significant interest for applications in molecular electronics and spintronics urfu.ruorganic-chemistry.org. These urazolyl radicals can be used to create self-assembled monolayers (SAMs) on surfaces, such as gold mdpi.comnih.gov. The strategy involves synthesizing a urazole precursor that contains a surface-anchoring group, for example, a thiol or an alkyne.

The preparation of urazole-derived radical SAMs typically follows one of two main pathways:

"Grafting-To" Method: The urazole precursor is first oxidized in solution to generate the stable urazolyl radical. This pre-formed radical is then introduced to the substrate (e.g., a gold surface), where it self-assembles via the anchor group organic-chemistry.org.

"Grafting-From" Method: The urazole precursor is first assembled as a monolayer on the surface. Subsequently, the surface-bound precursor is chemically or electrochemically oxidized in situ to generate the radical SAM urfu.ruorganic-chemistry.org.

Studies have shown that the "grafting-from" approach can lead to a greater surface coverage of the electroactive radical species urfu.ruorganic-chemistry.org. These urazole radical SAMs exhibit interesting electrochemical and electron paramagnetic resonance (EPR) properties due to the unpaired electron on the nitrogen atom mdpi.com.

Synthesis of Fused Heterocyclic Systems Incorporating the Urazole Moiety

The urazole moiety can act as a building block for the synthesis of more complex, fused heterocyclic systems. One of the most powerful methods for this purpose is the Diels-Alder reaction, where the N=N double bond of a 4-substituted-1,2,4-triazoline-3,5-dione (an oxidized urazole derivative) acts as a potent dienophile.

Although not a direct reaction of the urazole itself, its oxidized derivative, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is a well-known and highly reactive dienophile in [4+2] cycloaddition reactions uzhnu.edu.ua. By analogy, a 1-(o-chlorophenyl)-2-phenyl-1,2,4-triazolidine-3,5-dione could be N-substituted at the 4-position and then oxidized to the corresponding triazolinedione. This reactive intermediate could then undergo cycloaddition with a wide variety of dienes to construct fused polycyclic systems containing the urazole skeleton.

Furthermore, the urazole scaffold can be incorporated into larger fused systems like pyrazolo[1,2-a] urfu.ruorganic-chemistry.orgnih.govtriazoles or urfu.ruorganic-chemistry.orgnih.govtriazolo[4,3-b]pyridazines urfu.ruresearchgate.net. The synthesis of such fused systems often involves multi-step sequences where the urazole is constructed as part of the final heterocyclic core or is chemically modified to facilitate cyclization reactions with other reagents mdpi.comnih.govresearchgate.net. For instance, cycloaddition reactions are a key method for creating fused pyridazine rings mdpi.com. These strategies open pathways to novel and structurally complex molecules with potential applications in medicinal chemistry and materials science.

Applications of Urazole Derivatives in Catalysis and Materials Science Research

Exploration of Urazolium Salts as Brønsted Acid Catalysts in Organic Synthesis

Urazolium salts, derived from the protonation or alkylation of urazoles, have emerged as effective Brønsted acid catalysts in a variety of organic transformations. Their acidic nature, stemming from the protons on the triazolidine (B1262331) ring, can be finely tuned by modifying the substituents on the urazole (B1197782) core. This tunability allows for the design of catalysts with specific acid strengths, enhancing their efficacy and selectivity for particular reactions.

One notable application is the use of urazolium diacetate as a novel, reusable Brønsted dicationic acid catalyst. nih.govnih.gov Research has demonstrated its efficiency in the synthesis of new derivatives of 1,3-thiazolidine-4-ones through a multicomponent reaction. nih.govnih.govresearchgate.net This method offers several advantages, including short reaction times, high yields, and environmentally friendly solvent-free conditions. nih.govnih.gov The catalyst itself is inexpensive, non-toxic, and easy to handle, making it a sustainable choice for organic synthesis. nih.gov The general reaction involves the condensation of various aldehydes, thioglycolic acid, and 4-aminoazobenzene, showcasing the catalyst's utility in creating complex molecular architectures. nih.govresearchgate.net

The catalytic activity of urazolium salts is attributed to their ability to activate substrates through protonation, facilitating subsequent nucleophilic attack. This mechanism is central to their effectiveness in reactions such as the Hosomi-Sakurai reaction of acetals, where Brønsted acids have been shown to be efficient catalysts. organic-chemistry.org The development of such catalysts underscores the potential of urazole derivatives to replace more hazardous and expensive traditional acid catalysts.

Role of Urazole Scaffolds in Facilitating Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Urazole scaffolds have proven to be instrumental in the design and execution of novel MCRs. Their rigid framework and multiple reaction sites can pre-organize reactants, thereby facilitating the key bond-forming steps.

The synthesis of thiazolidine-4-one derivatives catalyzed by urazolium diacetate is a prime example of how urazole-based systems can enable MCRs. nih.govresearchgate.net In this one-pot, three-component synthesis, the urazolium catalyst brings together an aldehyde, thioglycolic acid, and an amine to construct the thiazolidinone core efficiently. nih.govresearchgate.net This approach avoids the need to isolate intermediates, which simplifies the experimental procedure and reduces waste. nih.gov

Furthermore, the inherent functionality of the urazole ring can be exploited to generate diverse molecular scaffolds. For instance, a novel three-component synthesis of 5-amino oxazoles has been reported, which can then undergo further transformation to produce polysubstituted pyrrolopyridines. nih.gov This demonstrates the power of urazole-related structures to serve as platforms for generating molecular complexity from simple, readily available starting materials. nih.gov

Below is a table summarizing the findings for a multicomponent reaction catalyzed by a urazolium salt:

| Catalyst | Reactants | Product | Yield (%) | Reaction Time (min) | Conditions |

| Urazolium diacetate | 4-Chlorobenzaldehyde, Thioglycolic acid, 4-Aminoazobenzene | 2-(4-chlorophenyl)-3-(4-(phenyldiazenyl)phenyl)thiazolidin-4-one | 95 | 25 | Solvent-free, 80°C |

| Urazolium diacetate | 4-Methylbenzaldehyde, Thioglycolic acid, 4-Aminoazobenzene | 3-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)thiazolidin-4-one | 92 | 30 | Solvent-free, 80°C |

| Urazolium diacetate | 4-Nitrobenzaldehyde, Thioglycolic acid, 4-Aminoazobenzene | 2-(4-nitrophenyl)-3-(4-(phenyldiazenyl)phenyl)thiazolidin-4-one | 94 | 20 | Solvent-free, 80°C |

Integration of Urazole Derivatives in the Design of Novel Functional Materials

The unique chemical properties of urazoles, including their acidity and ability to be oxidized to reactive triazolinedione (TAD) species, make them valuable components in the design of functional materials. chemrxiv.org The integration of urazole moieties into polymers and onto surfaces can impart novel functionalities.

A significant development in this area is the use of urazoles to create anionic hydrogels. chemrxiv.orgchemrxiv.org By exploiting the acidic protons of the urazole ring (pKa 5-6), researchers have fabricated hydrogels capable of ion exchange. chemrxiv.org These materials have shown the ability to remove divalent cations like Ca²⁺ and Mg²⁺ from water, effectively reducing water hardness. chemrxiv.org The synthesis of these hydrogels is often achieved in a straightforward and scalable manner, highlighting their potential for real-world applications. chemrxiv.org

Furthermore, urazole derivatives have been employed to functionalize surfaces, such as gold, with persistent nitrogen-centered radicals. acs.org These radical-functionalized surfaces exhibit unique electrochemical and magnetic properties, opening up possibilities for applications in molecular electronics and spintronics. The stability of these urazole-based radicals, particularly their insensitivity to oxygen, is a key advantage for practical implementation. acs.org The unique architecture and applications of urazoles have also led to their use in developing photoluminescent materials. researchgate.net

Supramolecular Assembly and Self-Organizing Systems Based on Urazole Structures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful strategy for constructing complex and functional architectures. Urazole derivatives, with their capacity for hydrogen bonding and other non-covalent interactions, are excellent building blocks for supramolecular assemblies.

The self-assembly of urazole-containing molecules can lead to the formation of well-ordered structures, such as monolayers on surfaces. acs.org These organized systems are of great interest for creating functional interfaces with tailored properties. The driving forces for these assemblies often involve a combination of hydrogen bonds, van der Waals forces, and, in some cases, interactions between radical species. acs.org

The broader family of azole-containing compounds, including triazoles, has been extensively studied for the construction of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com The nitrogen atoms within the azole ring act as effective coordination sites for metal ions, leading to the formation of diverse and often porous structures. mdpi.comrsc.org These materials have potential applications in gas storage, separation, and catalysis. While the specific compound "Urazole, 1-(o-chlorophenyl)-2-phenyl-" is a derivative of urazole, the principles of supramolecular assembly observed in related triazole systems are highly relevant. researchgate.netnih.gov The ability of these molecules to form predictable and stable non-covalent structures is a cornerstone of their utility in designing self-organizing systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(o-chlorophenyl)-2-phenylurazole, and how can intermediates be characterized?

- Methodology :

- Synthesis : Utilize Mannich reactions (e.g., coupling chlorophenyl derivatives with urazole precursors via nucleophilic substitution) . Optimize reaction conditions (solvent polarity, temperature) based on steric effects from the o-chlorophenyl group.

- Characterization : Confirm structure via / NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for substituted phenyl groups) and HPLC (purity >95%) .

- Troubleshooting : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) to detect unreacted starting materials .

Q. Which analytical techniques are critical for verifying the purity and stability of 1-(o-chlorophenyl)-2-phenylurazole?

- Methodology :

- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure, analyzing degradation products via LC-MS .

- Crystallography : For definitive conformation analysis, perform single-crystal X-ray diffraction to resolve bond angles and torsional strain from the o-chlorophenyl substituent .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- In vitro assays : Test mitochondrial toxicity using carbonyl cyanide derivatives (e.g., CCCP) as positive controls in membrane potential assays .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interactions, referencing o,p'-DDD mitochondrial binding studies .

- Dose-response : Use IC curves (0.1–100 µM) to quantify potency, with triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can metabolic pathways of 1-(o-chlorophenyl)-2-phenylurazole be elucidated, particularly covalent binding to macromolecules?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes or adrenal mitochondria (from model species like dogs), isolating metabolites via SPE columns .

- Covalent binding assays : Use -labeled compound to quantify adduct formation with proteins/DNA via scintillation counting .

- Structural identification : Apply high-resolution MS/MS (e.g., Q-TOF) to fragment metabolites, comparing spectral data to synthetic standards .

Q. What factorial design strategies optimize reaction yield and selectivity in large-scale synthesis?

- Methodology :

- Orthogonal design : Vary factors like catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent (DMF vs. THF) in a factorial matrix .

- Response surface modeling : Use ANOVA to identify significant interactions (e.g., temperature-solvent) and derive optimal conditions via central composite design .

- Scalability : Validate lab-scale results in pilot reactors (1–10 L), monitoring exothermicity and mixing efficiency .

Q. How can contradictory structure-activity relationship (SAR) data be resolved for derivatives of this compound?

- Methodology :

- Conformational analysis : Perform DFT calculations (B3LYP/6-31G**) to model steric/electronic effects of substituents (e.g., meta vs. para chloro groups) .

- Biological reassessment : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) to control confounding variables .

- Meta-analysis : Aggregate published SAR data, applying Fisher’s exact test to identify statistically significant trends across studies .

Q. What frameworks guide the design of multi-factor experiments for studying this compound’s environmental or pharmacological effects?

- Methodology :

- PICO framework : Define Population (e.g., cell lines), Intervention (compound dosage), Comparison (positive/negative controls), and Outcomes (apoptosis markers) .

- FINER criteria : Ensure feasibility (e.g., assay cost <$500/sample), novelty (e.g., unexplored kinase targets), and relevance (alignment with drug discovery pipelines) .

- Risk mitigation : Pre-screen for cytotoxicity (via MTT assay) before investing in complex mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.